molecular formula C17H20N2O B10839238 1-(2-(Phenoxymethyl)phenyl)piperazine

1-(2-(Phenoxymethyl)phenyl)piperazine

Cat. No.: B10839238
M. Wt: 268.35 g/mol
InChI Key: WLIGTTARDYGFBV-UHFFFAOYSA-N
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Description

1-(2-(Phenoxymethyl)phenyl)piperazine is a piperazine derivative featuring a phenoxymethyl group attached to the phenyl ring at the ortho position. This structural motif combines a piperazine core with an ether-linked phenyl moiety, which may influence its physicochemical properties, receptor binding affinity, and metabolic stability.

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

1-[2-(phenoxymethyl)phenyl]piperazine

InChI

InChI=1S/C17H20N2O/c1-2-7-16(8-3-1)20-14-15-6-4-5-9-17(15)19-12-10-18-11-13-19/h1-9,18H,10-14H2

InChI Key

WLIGTTARDYGFBV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2COC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-(Phenoxymethyl)phenyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound . Another method includes the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods: Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine. The piperazine is separated from the product stream, which contains various related chemicals .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Phenoxymethyl)phenyl)piperazine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds or sulfonium salts.

Major Products:

    Oxidation: Oxidized derivatives of the phenyl or piperazine rings.

    Reduction: Reduced forms of the compound, often leading to simpler amines.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-(2-(Phenoxymethyl)phenyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Phenoxymethyl)phenyl)piperazine involves its interaction with molecular targets and pathways. For instance, it has been shown to enhance transepithelial transport by affecting the permeability of the intestinal epithelium . This is achieved through its interaction with cellular membranes and transport proteins, facilitating the absorption of therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3-Trifluoromethylphenyl)piperazine ()
  • Substituent : Electron-withdrawing trifluoromethyl (-CF₃) at the meta position.
  • Synthesis : Typically via nucleophilic substitution or coupling reactions with aryl halides (e.g., ).
  • Key Differences : The -CF₃ group enhances lipophilicity and may improve receptor binding through hydrophobic interactions.
1-(2-Methoxyphenyl)piperazine ()
  • Substituent : Electron-donating methoxy (-OCH₃) at the ortho position.
  • Synthesis : Coupling of substituted phenylpropionic acids with piperazine derivatives, followed by reduction ().
  • Key Differences : Methoxy groups improve solubility and influence serotonin receptor selectivity ().
1-(2,3-Dichlorophenyl)piperazine ()
  • Substituent : Halogen atoms (Cl) at the 2- and 3-positions.
  • Synthesis : Halogenation of phenyl rings or substitution with chlorinated aryl halides ().
  • Key Differences : Chlorine atoms increase molecular polarity and may enhance anti-dopaminergic activity ().
Target Compound: 1-(2-(Phenoxymethyl)phenyl)piperazine
  • Substituent: Phenoxymethyl (-CH₂-O-Ph) at the ortho position.
  • Synthesis : Likely involves alkylation or etherification of a pre-functionalized phenylpiperazine precursor (similar to ).
Antipsychotic Potential
  • 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (): Exhibits anti-dopaminergic and anti-serotonergic activity with reduced catalepsy induction. QSAR models highlight the importance of electron affinity (EA) and brain/blood partition coefficients (QPlogBB) .
  • 1-(2-Methoxyphenyl)piperazine : Shows moderate 5-HT1A receptor affinity, influencing sympathetic nerve discharge (SND) modulation ().
Antibacterial Activity
  • Substituted phenylpiperazine derivatives (): Antibacterial efficacy against Staphylococcus aureus and Escherichia coli is minimally affected by phenyl substituents, suggesting the piperazine core drives activity.
Receptor Selectivity
  • 1-(3-Trifluoromethylphenyl)piperazine (): Variable effects on SND, with 5-HT1A agonists inhibiting SND and 5-HT2 agonists increasing it.
  • 1-(1-Naphthyl)piperazine derivatives (): Exhibit mixed D2/5-HT1A receptor binding, highlighting the role of bulky substituents in modulating receptor interactions.

Physicochemical and Electronic Properties

Spectroscopic and Computational Insights
  • 1-(2-Methoxyphenyl)piperazine vs. 1-(2-Chlorophenyl)piperazine ():
    • Methoxy substituents lower electron density on the phenyl ring, increasing HOMO-LUMO gaps (3.73–7.98 eV).
    • Chlorine substituents enhance polarity, affecting solubility and receptor binding .
Thermodynamic Stability
  • Phenoxymethyl vs. Hydroxyethyl Substituents (): Ether linkages (as in the target compound) offer greater hydrolytic stability compared to hydroxyethyl groups, which may undergo oxidation or esterification.

Comparative Data Table

Compound Substituent Synthesis Method Biological Activity Key Findings
1-(2-(Phenoxymethyl)phenyl)piperazine 2-(PhOCH₂) Etherification (assumed) Hypothesized CNS activity Ether linkage enhances stability
1-(3-Trifluoromethylphenyl)piperazine 3-CF₃ Nucleophilic substitution Variable SND modulation High lipophilicity
1-(2-Methoxyphenyl)piperazine 2-OCH₃ Coupling/reduction 5-HT1A affinity Lower catalepsy
1-(2,3-Dichlorophenyl)piperazine 2,3-Cl₂ Halogenation Anti-dopaminergic High potency

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